2-(2-Bromopyridin-4-YL)acetic acid
Overview
Description
2-(2-Bromopyridin-4-YL)acetic acid is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, where a bromine atom is substituted at the second position and an acetic acid moiety is attached to the fourth position of the pyridine ring
Scientific Research Applications
2-(2-Bromopyridin-4-YL)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Safety and Hazards
Mechanism of Action
Pharmacokinetics
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : It is predicted to be able to cross the blood-brain barrier (BBB), suggesting it could have effects in the central nervous system .
- Metabolism : The compound is not a substrate for P-glycoprotein, a protein that can pump various substances out of cells, and it is not an inhibitor of several cytochrome P450 enzymes, which are involved in drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopyridin-4-YL)acetic acid can be achieved through several methods. One common approach involves the bromination of 2-pyridylacetic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-bromopyridine is coupled with acetic acid derivatives using a palladium catalyst and a base such as potassium carbonate. This method provides a high yield of the desired product under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or esters.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 2-(2-aminopyridin-4-YL)acetic acid or 2-(2-thiopyridin-4-YL)acetic acid.
Oxidation Reactions: Formation of 2-(2-bromopyridin-4-YL)acetate esters or carboxylic acids.
Reduction Reactions: Formation of 2-(2-bromopiperidin-4-YL)acetic acid.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromopyridin-2-YL)acetic acid: Similar structure but with bromine at the fourth position.
2-(2-Chloropyridin-4-YL)acetic acid: Chlorine substituted instead of bromine.
2-(2-Fluoropyridin-4-YL)acetic acid: Fluorine substituted instead of bromine.
Uniqueness
2-(2-Bromopyridin-4-YL)acetic acid is unique due to the specific positioning of the bromine atom and acetic acid moiety, which can influence its reactivity and binding properties. The presence of bromine can enhance the compound’s ability to participate in substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(2-bromopyridin-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-5(1-2-9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFRXYCVLZOAEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652143 | |
Record name | (2-Bromopyridin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183483-29-6 | |
Record name | (2-Bromopyridin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 183483-29-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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